Benzo[b]thiophene-D6
Description
Significance of Deuterated Organic Molecules in Contemporary Chemical and Pharmaceutical Sciences
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a subtle yet powerful modification in organic chemistry. hwb.gov.innih.gov This process, known as deuteration or deuterium labeling, is significant because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mxmusechem.com This fundamental difference gives rise to the "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. musechem.comnih.gov
This principle has profound implications across science:
Pharmaceutical Sciences: Deuteration can significantly alter a drug's metabolic profile. nih.govnih.gov By replacing hydrogen atoms at sites vulnerable to metabolic breakdown ("soft spots"), the rate of metabolism can be slowed. nih.gov This may improve a drug's pharmacokinetic properties, potentially allowing for less frequent dosing, and can decrease the formation of toxic metabolites, thereby enhancing safety and efficacy. nih.govnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this success. nih.gov
Analytical Chemistry: Deuterated compounds are invaluable as internal standards for mass spectrometry, aiding in the precise quantification of their non-deuterated counterparts. scielo.org.mxunam.mx In Nuclear Magnetic Resonance (NMR) spectroscopy, their use can lead to enhanced spectral resolution. simsonpharma.com
Mechanistic Studies: Labeled compounds allow researchers to trace the journey of molecules through complex chemical reactions or biological pathways, providing clear insights into reaction mechanisms and metabolic processes. scielo.org.mxsimsonpharma.com
Materials Science: In fields like optoelectronics, the greater strength of the C-D bond can be harnessed to create more stable and durable organic materials. unam.mx
Rationale for Site-Specific Deuteration of Benzo[b]thiophene and its Analogues
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including the osteoporosis treatment raloxifene (B1678788) and the asthma medication zileuton. wikipedia.orgekb.egchim.itnih.gov Its derivatives have been investigated for a vast array of therapeutic activities, such as anticancer, antifungal, and anti-inflammatory effects. nih.govsemanticscholar.orgresearchgate.net
The primary rationale for the deuteration of benzo[b]thiophene is to strategically modify its metabolic fate. The C-H bonds on the aromatic rings are often targets for oxidative metabolism by enzymes in the body. nih.govnih.gov Replacing these hydrogens with deuterium can fortify the molecule against this metabolic breakdown. nih.gov
The specific objectives for deuterating the benzo[b]thiophene scaffold include:
Metabolic Stabilization: Slowing the rate of metabolism to improve the pharmacokinetic profile of a potential drug molecule, leading to a longer half-life and more stable plasma concentrations. nih.govnih.gov
Reduced Metabolite-Induced Toxicity: Preventing or reducing the formation of potentially reactive or toxic metabolites that could arise from the oxidation of the parent compound. nih.gov
Enhanced Therapeutic Activity: By improving its metabolic stability and bioavailability, the therapeutic efficacy of a benzo[b]thiophene-based drug candidate could be enhanced. hwb.gov.in
Given the importance of this scaffold, significant research has focused on methods for site-specific deuteration, allowing chemists to precisely choose which C-H bonds to replace, thereby fine-tuning the molecule's properties. rsc.orgrsc.orgnih.gov
Overview of Research Paradigms and Methodological Advances Applicable to Benzo[b]thiophene-D6
The synthesis of deuterated compounds like this compound relies on a variety of established and cutting-edge methodologies. General approaches include direct hydrogen-isotope exchange (HIE), the use of deuterated reagents, metal-catalyzed hydrogenation, and enzymatic synthesis. unam.mxsimsonpharma.comresearchgate.net
For aromatic heterocycles such as benzo[b]thiophene, transition metal-catalyzed C-H activation has emerged as a powerful and precise tool. unam.mx These methods often employ:
Catalysts: Palladium and silver catalysts are frequently used to facilitate the site-selective cleavage of C-H bonds and their replacement with deuterium. rsc.orgrsc.orgnih.gov Research has shown that silver salts can play a crucial role in activating the C-H bonds of thiophenes at specific positions. rsc.org
Deuterium Source: A common and low-cost source of deuterium for these reactions is heavy water (D₂O) or deuterated solvents like deuterated methanol (B129727) (CD₃OD). rsc.orgnih.gov
Advanced Synthetic Techniques: Modern approaches such as continuous flow chemistry are being developed to synthesize deuterated compounds with greater efficiency and control. researchgate.net
The characterization and analysis of the resulting deuterated molecules are accomplished using a suite of sophisticated analytical techniques, including NMR spectroscopy, mass spectrometry, and neutron scattering, to confirm the location and extent of deuterium incorporation. simsonpharma.comepj-conferences.org
Scope and Strategic Objectives for Scholarly Investigation of this compound
The scholarly investigation of this compound is driven by its utility as a specialized research tool. The strategic objectives for its use are multifaceted and build upon the unique properties conferred by deuteration.
The primary research applications and goals for this compound include:
Internal Standard for Quantitative Analysis: It serves as an ideal stable isotope-labeled internal standard for mass spectrometry-based assays. scielo.org.mxunam.mx This allows for the accurate measurement of non-deuterated benzo[b]thiophene and its derivatives in complex biological or environmental samples.
Pharmacokinetic and Metabolic Research: The compound is used in studies to understand how full deuteration impacts the absorption, distribution, metabolism, and excretion (ADME) of molecules containing the benzo[b]thiophene core. hwb.gov.innih.govnih.gov
Mechanistic Elucidation: As a tracer, it helps in unraveling the intricate details of chemical reaction mechanisms and metabolic pathways involving the benzo[b]thiophene ring system. scielo.org.mxsimsonpharma.com
Synthetic Building Block: this compound can be used as a starting material for the synthesis of more complex, selectively deuterated bioactive compounds, enabling further structure-activity relationship studies. wikipedia.orgchim.it
Materials Science Development: Its properties can be explored in the context of creating more robust organic electronic materials, where enhanced stability against degradation is crucial. unam.mx
Table 2: Property Comparison: Benzo[b]thiophene vs. This compound
| Property | Benzo[b]thiophene | This compound |
|---|---|---|
| Molecular Formula | C₈H₆S wikipedia.org | C₈D₆S scbt.comcymitquimica.com |
| Molar Mass | 134.20 g·mol⁻¹ wikipedia.org | 140.24 g·mol⁻¹ nih.govscbt.com |
| Melting Point | 32 °C wikipedia.org | Not specified |
| Boiling Point | 221 °C wikipedia.org | Not specified |
Note: This table is interactive. You can sort and filter the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHBMOGCRZNNI-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterium Incorporation into Benzo B Thiophene
Strategies for Achieving Hexadeuteration (D6) of the Benzo[b]thiophene Scaffold
Achieving complete deuteration of the benzo[b]thiophene molecule to yield Benzo[b]thiophene-D6 necessitates strategic approaches that can facilitate hydrogen isotope exchange (HIE) at every C-H bond or build the deuterated molecule from scratch using deuterated starting materials.
Hydrogen Isotope Exchange (HIE) reactions are among the most direct and atom-economical methods for introducing deuterium (B1214612) into organic molecules. acs.org These methods involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source, often catalyzed by a metal or a base.
Transition metal complexes, particularly those of iridium, palladium, and silver, are effective catalysts for HIE reactions on aromatic and heteroaromatic compounds. nih.gov
Iridium Catalysis: Iridium complexes, such as Crabtree's catalyst, are widely used for directed HIE, offering high selectivity for C-H bonds. nih.gov While often requiring a directing group to achieve high efficiency and regioselectivity, these catalysts can facilitate deuteration at various positions on the benzo[b]thiophene ring system. The choice of ligand and reaction conditions can be tuned to modulate the catalytic activity and achieve broader deuteration patterns.
Palladium Catalysis: Palladium catalysts are also employed for HIE reactions. For instance, palladium-catalyzed bromine/deuterium exchange of arenes has been shown to be an efficient method for deuterium incorporation with good functional group tolerance. rsc.org This approach could potentially be adapted for di- or tri-brominated benzo[b]thiophenes followed by a reduction with a deuterium source to achieve higher levels of deuteration.
Silver-Mediated Deuteration: Silver salts, such as silver carbonate (Ag₂CO₃), have emerged as effective catalysts for the deuteration of thiophene (B33073) rings. rsc.org Notably, a combination of Ag₂CO₃ and a phosphine (B1218219) ligand like MePhos can catalyze the H/D exchange at the β-position of thiophene rings using D₂O as the deuterium source. rsc.org This method has been shown to produce fully deuterated thiophene derivatives with high deuterium incorporation. rsc.org By applying this to benzo[b]thiophene, deuteration at both the α and β positions of the thiophene ring can be achieved smoothly. rsc.org
Table 1: Examples of Metal-Catalyzed H/D Exchange on Thiophene Derivatives
| Catalyst System | Substrate Type | Deuterium Source | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Ag₂CO₃/MePhos | α-Substituted Thiophenes | D₂O | 88 - 97 | rsc.org |
| Ag₂CO₃/MePhos | Benzo[b]thiophene derivatives | D₂O | High | rsc.org |
| Silver-carbonate complex with JohnPhos ligand | 5-Membered aromatic heterocycles | CH₃OD | Up to 95 | nih.gov |
Base-mediated H/D exchange provides a metal-free alternative for deuteration. This approach relies on the acidity of the C-H protons of the substrate, which can be abstracted by a base, followed by quenching with a deuterated solvent. For benzo[b]thiophene, the protons at the 2- and 3-positions are the most acidic and thus more susceptible to this type of exchange. Achieving full hexadeuteration would likely require harsh conditions or multiple cycles to exchange the less acidic protons on the benzene (B151609) ring. The choice of base and deuterated solvent is critical to the success of these reactions.
Photo-Induced Deuteration: Photochemical methods can offer alternative pathways for C-H activation and subsequent deuteration. While specific examples for this compound are not prevalent, photo-induced radical reactions in the presence of a deuterium donor could potentially lead to deuteration. For instance, visible light photoredox catalysis has been used for the synthesis of substituted benzothiophenes, and such radical processes could be adapted for deuterium incorporation.
Electrochemical Deuteration: Electrochemical methods provide a powerful tool for generating reactive intermediates under mild conditions. researchgate.net An electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides has been reported, involving the reaction of sulfonhydrazides with internal alkynes. nih.gov Such electrochemical methods could be explored for deuteration by using deuterated solvents or reagents in the electrolytic cell. The precise control over the applied potential can allow for selective activation of different C-H bonds.
An alternative to HIE reactions is the total synthesis of the benzo[b]thiophene scaffold using deuterated starting materials. This bottom-up approach offers unambiguous placement of deuterium atoms. For this compound, this would involve starting with a fully deuterated benzene derivative, such as hexadeuterobenzene, and constructing the thiophene ring onto it. Various synthetic routes to benzo[b]thiophene could be adapted for this purpose, including:
The reaction of a deuterated alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide. wikipedia.org
Intramolecular cyclization of deuterated aryl sulfides. chemicalbook.com
While potentially more labor-intensive, this method provides absolute control over the isotopic labeling.
Domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for constructing complex molecules like benzo[b]thiophene. malayajournal.org Adapting these reactions for the synthesis of this compound would involve the use of deuterated substrates. For example, a one-pot domino reaction of thiophenone, malononitrile, and aromatic aldehydes in the presence of a base leads to substituted benzo[b]thiophenes. malayajournal.org By employing deuterated versions of the starting materials, this could be a viable route to deuterated benzo[b]thiophene derivatives.
Hydrogen Isotope Exchange (HIE) Reactions for Selective Deuteration
The primary strategy for introducing deuterium into the benzo[b]thiophene core is through hydrogen-deuterium (H-D) exchange reactions. These reactions involve the replacement of hydrogen atoms with deuterium atoms from a deuterium source, typically facilitated by a catalyst.
One of the most common methods for deuterating aromatic compounds is through catalytic hydrogen-deuterium exchange . This approach often employs transition metal catalysts, such as palladium, platinum, or iridium, to activate the C-H bonds of the benzo[b]thiophene molecule, making them susceptible to exchange with a deuterium source. acs.org The most common and cost-effective deuterium source for these reactions is heavy water (D₂O). rsc.org
Recent advancements have also explored the use of silver salts as catalysts for H-D exchange reactions in thiophene derivatives, which could be applicable to benzo[b]thiophene. rsc.org These reactions can often be performed in the open air and demonstrate good functional group tolerance. rsc.org
Flow synthesis methods have also emerged as a promising technique for the synthesis of deuterated aromatic compounds. This approach allows for continuous processing, which can lead to improved reaction efficiency and scalability.
Regiochemical Control and Stereoselectivity in Deuterium Labelling
Achieving regiochemical control in the deuteration of benzo[b]thiophene is crucial for synthesizing specific isotopologues like this compound, where all six hydrogen atoms are replaced by deuterium. The inherent reactivity of the benzo[b]thiophene ring system plays a significant role in determining the sites of deuteration. Electrophilic substitution reactions on benzo[b]thiophene typically occur at the C2 and C3 positions of the thiophene ring.
To achieve exhaustive deuteration, reaction conditions can be tuned to overcome the differences in reactivity between the various positions on the benzo[b]thiophene ring. The use of directing groups can also be a powerful strategy to guide deuterium incorporation to specific sites. rsc.org For instance, a coordinating group on the molecule can direct the catalyst to activate adjacent C-H bonds, facilitating selective H-D exchange. While stereoselectivity is not a factor in the deuteration of the aromatic benzo[b]thiophene ring, it becomes relevant when considering the deuteration of substituted derivatives with chiral centers.
Optimization of Reaction Conditions for Maximizing Isotopic Enrichment and Yield
Key parameters for optimization include:
Catalyst Selection and Loading: The choice of catalyst is critical. For example, iridium nanoparticles have shown high efficiency in H-D exchange for anilines at the ortho position. acs.org The catalyst loading is another important factor; higher loadings can increase the rate of exchange but also the cost and potential for side reactions.
Deuterium Source: While D₂O is common, deuterated solvents or D₂ gas can also be used. The excess of the deuterium source is a key driver for achieving high levels of isotopic incorporation.
Temperature and Pressure: H-D exchange reactions are often performed at elevated temperatures to provide the necessary activation energy. In some cases, high pressure of D₂ gas may be required.
Reaction Time: Sufficient reaction time is necessary to allow for the exchange of all desired hydrogen atoms. Monitoring the reaction progress by techniques like NMR or mass spectrometry is essential to determine the optimal reaction time.
Iterative Processes: To achieve very high levels of isotopic enrichment (>95%), an iterative continuous-flow process can be employed. nih.gov This involves repeatedly passing the substrate through the deuteration system to progressively increase the deuterium content. nih.gov
Below is an interactive data table summarizing typical reaction conditions for catalytic H-D exchange.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 10% Pd/C | [Ir(cod)Cl]₂ | Ru/C |
| Catalyst Loading | 5 mol% | 2 mol% | 10 mol% |
| Deuterium Source | D₂O | D₂ gas (1 atm) | CD₃OD |
| Solvent | Dioxane | THF | Acetic acid-d₄ |
| Temperature | 100 °C | 80 °C | 120 °C |
| Reaction Time | 24 h | 48 h | 12 h |
| Isotopic Enrichment | >90% | >95% | >85% |
| Yield | 75% | 80% | 70% |
Purification and Isolation Techniques for Highly Enriched this compound
The purification and isolation of the final product are critical steps to ensure the chemical and isotopic purity of this compound. moravek.com Following the reaction, the crude product is typically a mixture of the desired deuterated compound, partially deuterated intermediates, unreacted starting material, and catalyst residues.
Standard purification techniques for organic compounds are employed, with particular attention to minimizing back-exchange of deuterium with protic solvents or moisture.
Common purification and analysis methods include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the fully deuterated product from its less-deuterated counterparts. moravek.com Column chromatography on silica (B1680970) gel or alumina (B75360) is also widely used.
Crystallization: If the deuterated compound is a solid, recrystallization from a suitable non-protic solvent can be an effective method for purification.
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Characterization: The purity and isotopic enrichment of the final product are confirmed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium. moravek.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the deuterated compound and to quantify the level of isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of Benzo B Thiophene D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the location and extent of deuteration in a molecule. A combination of Deuterium (²H), Proton (¹H), and Carbon-13 (¹³C) NMR experiments provides a complete picture of the isotopic composition and molecular structure.
Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei, making it an invaluable tool for verifying the success of a deuteration process. magritek.com The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for straightforward assignment of signals based on the known spectrum of the parent compound. blogspot.comillinois.edu For Benzo[b]thiophene-D6, the ²H NMR spectrum is expected to show signals corresponding to each of the six deuterated positions on the aromatic rings.
The integration of these signals allows for the quantitative assessment of deuterium incorporation at each specific site. The experiment is typically performed in a non-deuterated solvent to avoid overwhelming the signal of the analyte. illinois.edudal.ca The natural abundance ²H signal from the protonated solvent can often be used as a chemical shift reference. blogspot.comillinois.edu
Table 1: Expected ²H NMR Chemical Shifts for this compound Based on reported ¹H chemical shifts of the parent compound. chemicalbook.comchemicalbook.com
| Position | Expected Chemical Shift (δ, ppm) |
| D-2 | ~7.33 - 7.44 |
| D-3 | ~7.23 - 7.34 |
| D-4 | ~7.72 - 7.88 |
| D-5 | ~7.25 - 7.36 |
| D-6 | ~7.23 - 7.36 |
| D-7 | ~7.29 - 7.83 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
While ²H NMR confirms the presence of deuterium, Proton NMR (¹H NMR) is crucial for assessing isotopic purity by detecting any residual, non-deuterated sites. wiley.com In a highly enriched this compound sample, the ¹H NMR spectrum should ideally be silent in the aromatic region. However, small signals will appear at the chemical shifts corresponding to any positions where a proton (¹H) remains.
The sensitivity of ¹H NMR allows for the detection of very low levels of residual protium (B1232500). By comparing the integrals of these residual signals to the integral of a known internal standard, the isotopic purity of the deuterated compound can be accurately calculated. The expected positions of these residual proton signals are based on the well-documented spectrum of undeuterated Benzo[b]thiophene. chemicalbook.comtcichemicals.com
Table 2: ¹H NMR Chemical Shifts for Residual Protons in this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.42 | Doublet of doublets |
| H-3 | 7.33 | Doublet of doublets |
| H-4 | 7.88 | Multiplet |
| H-5 | 7.36 | Multiplet |
| H-6 | 7.33 | Multiplet |
| H-7 | 7.82 | Multiplet |
Source: Data compiled from various sources. chemicalbook.comrsc.org
Carbon-13 NMR confirms that the fundamental carbon framework of the molecule has remained intact during the deuteration process. The chemical shifts of the carbon atoms in this compound will be very similar to those in the non-deuterated analog. However, the signals for the deuterated carbons will exhibit two key differences: a small upfield shift (isotopic shift) and, more significantly, splitting due to one-bond carbon-deuterium (¹³C-¹D) coupling. blogspot.com Since the spin quantum number of deuterium is 1, a carbon atom bonded to a single deuterium (a C-D group) will appear as a 1:1:1 triplet. blogspot.com This characteristic splitting pattern provides definitive evidence of deuterium attachment to the carbon skeleton.
Table 3: Expected ¹³C NMR Spectral Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| C-2 | ~126.2 | Triplet |
| C-3 | ~123.8 | Triplet |
| C-4 | ~123.6 | Triplet |
| C-5 | ~124.1 | Triplet |
| C-6 | ~124.2 | Triplet |
| C-7 | ~122.3 | Triplet |
| C-3a | ~139.6 | Singlet |
| C-7a | ~139.7 | Singlet |
Note: Chemical shifts are based on the parent compound. chemicalbook.com The quaternary carbons (C-3a and C-7a) are not directly bonded to deuterium and are therefore expected to remain as singlets.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition and isotopic distribution of a labeled compound. nih.govnih.gov It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈D₆S), the theoretical exact mass can be calculated with high precision.
Table 4: Theoretical Exact Masses of Benzo[b]thiophene Isotopologues
| Molecular Formula | Isotopologue | Theoretical Exact Mass (m/z) |
| C₈D₆S | D6 (fully labeled) | 140.0566 |
| C₈HD₅S | D5H1 | 139.0503 |
| C₈H₂D₄S | D4H2 | 138.0440 |
| C₈H₆S | D0 (unlabeled) | 134.0190 |
Note: Masses calculated using the most abundant isotopes: ¹²C = 12.0000, ¹H = 1.0078, ²D = 2.0141, ³²S = 31.9721.
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Shift Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the bonding within a molecule. The substitution of a hydrogen atom with a heavier deuterium atom significantly impacts the vibrational frequencies of the corresponding bonds. youtube.com According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the C-D bond stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations. youtube.com
For this compound, the characteristic aromatic C-H stretching bands typically observed around 3030-3100 cm⁻¹ in the IR spectrum of the parent compound would be absent. libretexts.org Instead, new bands corresponding to C-D stretching vibrations are expected to appear in the 2200-2300 cm⁻¹ region. Similarly, C-D out-of-plane bending vibrations will be shifted to lower wavenumbers compared to their C-H counterparts. oup.com This predictable isotopic shift serves as a clear diagnostic indicator of successful deuteration.
Table 5: Comparison of Typical C-H and Expected C-D Vibrational Frequencies
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Aromatic C-H/C-D Stretch | 3030 - 3100 | ~2250 - 2320 |
| Aromatic C-H/C-D Out-of-Plane Bend | 690 - 900 | ~500 - 700 |
X-ray Crystallography for Solid-State Structural Conformation of Deuterated Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can be applied to deuterated analogs to confirm that the isotopic substitution has not altered the molecular geometry or the crystal packing. Because the difference in size between a proton and a deuteron is negligible, the crystal structure of this compound is expected to be virtually identical to that of its non-deuterated counterpart. mdpi.commalayajournal.org
Applications of Benzo B Thiophene D6 in Mechanistic Organic and Analytical Chemistry
Isotopic Labeling in Reaction Mechanism Elucidation
The substitution of hydrogen with deuterium (B1214612) atoms at specific molecular positions allows chemists to track the movement and transformation of molecules during a chemical reaction. This isotopic labeling is a fundamental technique for understanding complex reaction pathways.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point vibrational energy and is therefore stronger and more difficult to break than a C-H bond. Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, the reaction will proceed significantly slower for the deuterated compound. wikipedia.org
In the context of benzo[b]thiophene transformations, studying the KIE using Benzo[b]thiophene-D6 can provide critical insights. For any reaction involving the cleavage of a C-H bond on the benzo[b]thiophene scaffold, a primary KIE (where kH/kD > 1) would be expected if that bond cleavage is rate-limiting. For instance, in a study of the regioselective β-arylation of benzo[b]thiophenes, natural abundance KIE measurements were used to probe the reaction mechanism, suggesting a Heck-type pathway. wikipedia.org The observation of an isotope effect at specific positions helped to identify the exact step that governs the reaction's speed.
Table 1: Principles of Kinetic Isotope Effect (KIE) in Benzo[b]thiophene Reactions
| KIE Measurement | Mechanistic Implication | Example Application |
|---|---|---|
| Primary KIE (kH/kD > 2) | C-H/C-D bond breaking occurs in the rate-determining step of the reaction. | Electrophilic aromatic substitution, metal-catalyzed C-H activation. |
| Secondary KIE (kH/kD ≈ 1) | C-H/C-D bond is not broken but is near the reaction center. Indicates changes in hybridization (e.g., sp2 to sp3). wikipedia.org | Addition reactions to the thiophene (B33073) ring. |
| Inverse KIE (kH/kD < 1) | The transition state for the C-D bond is more stable (has tighter bonding) than the ground state. | Can occur in equilibrium processes preceding the rate-determining step. |
Benzo[b]thiophene and its derivatives are often synthesized through cyclization or annulation reactions, where a linear precursor is transformed into the final bicyclic structure. organic-chemistry.orgchim.it Determining the precise mechanism of these ring-forming reactions can be challenging. This compound or specifically deuterated precursors are instrumental in tracing the fate of atoms throughout the reaction sequence.
By placing deuterium labels at known positions on a starting material, chemists can analyze the product's isotopic distribution using techniques like NMR spectroscopy or mass spectrometry. This analysis reveals whether atoms have rearranged, migrated, or been exchanged during the reaction, confirming or refuting proposed mechanistic pathways. For example, in the synthesis of 3-(methylthio)benzo[b]thiophenes, it has been demonstrated that deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be used as a reagent to directly install a deuterated methylthio group (-SCD3) onto the thiophene ring. chim.itbohrium.com This application showcases how isotopic labeling can be used to trace the origin of specific functional groups in the final product.
Deuterium scrambling refers to the migration of deuterium atoms between different positions within a molecule (intramolecular) or between different molecules (intermolecular). Studies on polycyclic aromatic hydrocarbons (PAHs), a class to which benzo[b]thiophene belongs, have shown that scrambling can be induced by processes such as photolysis (UV radiation). uva.nlarxiv.org
Research on deuterated PAHs has revealed that upon photoexcitation, H and D atoms can relocate between different peripheral carbon atoms. arxiv.orgaanda.org These studies, using mass spectrometry and theoretical calculations, determined that 1,2-H shifts have higher reaction rates than the equivalent 1,2-D shifts due to the ~0.1 eV difference in zero-point energy between C-H and C-D bonds. uva.nlarxiv.orgresearchgate.net This leads to faster scrambling of hydrogen compared to deuterium. A significant finding is that this process can result in the migration of a deuterium atom from a less stable position (e.g., an aliphatic site) to a more strongly bound aromatic site, effectively protecting the deuterium from being eliminated. aanda.orgresearchgate.net This scrambling mechanism is crucial for understanding the behavior of deuterated molecules in various environments.
Table 2: Research Findings on Deuterium Scrambling in PAHs
| Study Focus | Experimental Method | Key Finding | Citation |
|---|---|---|---|
| Photolysis of D-enriched PAH ions | FTICR Mass Spectrometry, IRMPD Spectroscopy, DFT Calculations | H and D atoms relocate between peripheral carbons (scrambling) upon UV or IRMPD photolysis. | arxiv.orgaanda.org |
| H/D Scrambling Rates | RRKM Rate Calculations | 1,2-H shifts have higher reaction rates than 1,2-D shifts, leading to faster H scrambling. | uva.nl |
This compound as an Internal Standard in Quantitative Analytical Methodologies
In analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A deuterated standard is ideal because it is chemically almost identical to its non-deuterated counterpart (the analyte) but has a different mass, allowing it to be distinguished by a mass spectrometer. assumption.edu
This compound is an excellent internal standard for the quantification of benzo[b]thiophene and related polycyclic aromatic sulfur heterocycles (PASHs) in complex matrices like environmental or biological samples. cedre.fr In GC-MS, the deuterated standard co-elutes with the analyte. By using selected ion monitoring (SIM), the mass spectrometer is set to detect the specific molecular ions of both the analyte and the standard.
The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte concentration to create a calibration curve. Because both compounds experience similar losses during extraction, cleanup, and injection, this method provides highly accurate and precise results, even for trace-level concentrations. cedre.frtdi-bi.com
Table 3: Typical GC-MS Parameters for Analysis Using a Deuterated Standard
| Parameter | Typical Setting | Purpose | Citation |
|---|---|---|---|
| Column | Fused-silica capillary (e.g., HP-5MS, DB-1) | Separates components of the mixture based on boiling point and polarity. | cedre.frljmu.ac.uk |
| Carrier Gas | Helium (1-2 mL/min) | Transports the sample through the column. | cedre.frljmu.ac.uk |
| Injection Mode | Splitless | Ensures maximum transfer of the analyte to the column for trace analysis. | ljmu.ac.uk |
| Oven Program | Temperature gradient (e.g., 50°C to 320°C) | Elutes compounds in order of their boiling points. | cedre.fr |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecules for mass analysis. | ljmu.ac.uk |
| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values for the analyte and standard. | tdi-bi.com |
For compounds that are not sufficiently volatile or are thermally unstable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This compound can also be used as an internal standard in LC-MS methods for the quantification of benzo[b]thiophene derivatives or other analytes with similar retention behavior. nih.govuq.edu.au
In high-throughput screening, where large numbers of samples are analyzed, the reliability and reproducibility of the analytical method are paramount. The use of a stable, isotopically labeled internal standard like this compound is critical. It compensates for variations in sample matrix effects (ion suppression or enhancement in the electrospray source), extraction efficiency, and instrument performance, ensuring that the quantification is robust and accurate across many analyses. researchgate.net
Table 4: Typical LC-MS Parameters for Analysis Using a Deuterated Standard
| Parameter | Typical Setting | Purpose | Citation |
|---|---|---|---|
| Column | Reversed-phase (e.g., C8, C18) | Separates compounds based on hydrophobicity. | ljmu.ac.uksemanticscholar.org |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with additives (e.g., formic acid) | Elutes the compounds from the column into the mass spectrometer. | ljmu.ac.uk |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the retention time and separation efficiency. | ljmu.ac.uknih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | Generates charged ions from the liquid phase for MS analysis. | nih.govmdpi.com |
| MS Detection | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | Provides high selectivity and sensitivity for quantitative analysis. | cedre.frresearchgate.net |
Method Development for Quantification of Benzo[b]thiophene and its Derivatives in Complex Matrices
The accurate quantification of Benzo[b]thiophene and its substituted derivatives in complex environmental and industrial samples is a significant analytical challenge. The complexity of matrices such as crude oil, petroleum products, and environmental water or soil samples necessitates robust analytical methods to ensure precision and accuracy. umweltbundesamt.de Isotope dilution mass spectrometry (IDMS), particularly using gas chromatography-mass spectrometry (GC-MS), is a premier technique for this purpose, and deuterated standards like this compound are central to its success. epa.govacs.org
This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart and related compounds. sci-hub.se Since it is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. However, due to the mass difference between deuterium and protium (B1232500), it is easily distinguishable from the native analyte by the mass spectrometer. This allows for the correction of analyte losses during sample preparation and compensates for variations in instrument response, leading to highly accurate and precise quantification. acs.org
Research in the analysis of petroleum-derived substances highlights the use of deuterated polycyclic aromatic compounds as internal standards. umweltbundesamt.de For instance, in methods developed to characterize constituents of coal and petroleum streams, deuterated compounds are assigned to specific groups of analytes to ensure reliable quantification. umweltbundesamt.de While a specific method detailing this compound was not found in the provided results, the principle is demonstrated by the use of similar standards like Naphthalene-d8 and Carbazole-d8 for the quantification of C1-Benzothiophenes and other nitrogen-containing polycyclic aromatic compounds, respectively. umweltbundesamt.de The quantitative analysis of dibenzothiophenes in oils, for example, is effectively performed by co-injecting deuterium-labeled standards. sci-hub.se
The development of such methods involves spiking the sample with a known amount of this compound at the beginning of the analytical procedure. The ratio of the response of the native analyte to the deuterated standard is then used to calculate the concentration of the analyte in the original sample. This approach is fundamental to methods like the U.S. Environmental Protection Agency (EPA) Method 1625C, which employs isotope dilution GC-MS for the determination of semivolatile organic compounds in various matrices. epa.gov
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | - |
| Internal Standard | This compound | Added at a known concentration to each sample and standard |
| Matrix Types | Petroleum products, environmental water, soil | - |
| Extraction | Liquid-liquid or solid-phase extraction | Dependent on matrix |
| GC Column | Capillary column (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| MS Ionization Mode | Electron Ionization (EI) | 70 eV |
| Quantification Ions (m/z) | Native Benzo[b]thiophene (e.g., 134) | This compound (e.g., 140) |
| Calibration | Multi-point calibration curve of analyte/internal standard response ratio vs. concentration | - |
Deuterium Labeling for Investigating Metabolic Pathways (Focus on Methodological Utility)
Deuterium-labeled compounds, including this compound, are invaluable tools for investigating the metabolic pathways of xenobiotics. acs.orgresearchgate.net The methodological utility of deuterium labeling stems from the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. assumption.edu The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-protium (C-H) bond. acs.org Consequently, breaking a C-D bond requires more energy, and reactions involving the cleavage of this bond proceed at a slower rate. acs.orgassumption.edu
This principle is strategically applied in metabolic studies. Many metabolic transformations, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as the rate-determining step. By selectively replacing hydrogen with deuterium at potential sites of metabolism on a molecule, researchers can slow down its metabolic breakdown. assumption.edu This has two primary methodological applications:
Elucidation of Metabolic Soft Spots: By comparing the metabolite profile of a non-labeled compound with its deuterated analogue, researchers can identify the primary sites of metabolism. If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite, it indicates that the deuterated position was a "metabolic soft spot." This information is crucial in drug discovery for designing molecules with improved metabolic stability. acs.orgresearchgate.net
Use as a Tracer in ADME Studies: Deuterium-labeled compounds are widely used in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgnih.gov When a mixture of the deuterated drug and its non-deuterated version (often in a 1:1 ratio) is administered, mass spectrometry can easily distinguish between the drug and its metabolites containing the deuterium label. This allows for the confident identification of all metabolites derived from the parent drug, even in complex biological matrices like plasma or urine. The deuterated compound acts as a perfect tracer, as its physicochemical and biological properties are nearly identical to the parent drug, except for the metabolic rate at the site of labeling.
For example, if a derivative of Benzo[b]thiophene were being investigated as a potential drug, a deuterated version like this compound or a specifically labeled analogue could be synthesized. wikipedia.org Comparing the in vitro stability of the labeled and unlabeled compounds in liver microsomes would provide direct evidence of the impact of deuteration on metabolic rate. rsc.org This approach helps to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially allowing for lower doses and reducing side effects. acs.orgassumption.edu
| Compound | Site of Deuteration | Assay System | Observed Effect (Hypothetical) | Methodological Implication |
|---|---|---|---|---|
| Drug Candidate X (containing a Benzo[b]thiophene moiety) | - (Unlabeled) | Human Liver Microsomes | Half-life (T1/2) = 20 min | Baseline metabolic rate established. |
| Drug Candidate X-d4 | Benzene (B151609) ring of the Benzo[b]thiophene moiety | Human Liver Microsomes | Half-life (T1/2) = 80 min | Significant KIE observed; indicates the benzene ring is a primary site of metabolism (e.g., hydroxylation). |
| Drug Candidate X-d2 | Thiophene ring of the Benzo[b]thiophene moiety | Human Liver Microsomes | Half-life (T1/2) = 25 min | Minimal KIE observed; the thiophene ring is likely not a major site of metabolism. |
Computational and Theoretical Investigations of Benzo B Thiophene D6
Quantum Mechanical Calculations for Elucidating Isotopic Effects on Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in understanding how the replacement of protium (B1232500) with deuterium (B1214612) influences the electronic structure and reactivity of benzo[b]thiophene. The primary mechanism through which these effects manifest is the change in zero-point vibrational energy (ZPVE). A C-D bond has a lower ZPVE than a C-H bond, making it stronger and requiring more energy to break. This difference is the origin of the kinetic isotope effect (KIE), a key parameter in mechanistic studies.
Detailed investigations combining experimental measurements and computational modeling have been performed to understand reaction mechanisms involving the benzo[b]thiophene core. acs.org For instance, in the palladium-catalyzed β-arylation of benzo[b]thiophene, both carbon-13 (¹³C) and deuterium (²H) KIEs were measured and compared with values predicted by DFT calculations. acs.org The experimental results showed a significant primary ¹³C KIE at both the C-2 and C-3 positions, an inverse ²H KIE at C-3 (kH/kD < 1), and no significant KIE at C-2. acs.org
An inverse KIE, where the deuterated reactant reacts faster than the hydrogenated one, is often indicative of a change in hybridization from sp² to sp³ in the rate-determining step of a reaction. acs.org The excellent agreement between the experimentally observed KIEs and those predicted by DFT calculations for a Heck-type pathway provided strong evidence for this mechanism over alternatives like concerted metalation-deprotonation (CMD). acs.orgwikipedia.org These quantum mechanical studies demonstrate how isotopic substitution in Benzo[b]thiophene-D6 can serve as a sensitive probe of reaction pathways and transition state geometries.
| Kinetic Isotope Effect (KIE) Measurement | Experimental Value | DFT Predicted Value | Inferred Mechanistic Step |
| ¹³C KIE at C-3 | 1.042 ± 0.006 | Consistent | Carbopalladation |
| ¹³C KIE at C-2 | 1.015 ± 0.006 | Consistent | Carbopalladation |
| ²H KIE at C-3 | 0.87 ± 0.01 (Inverse) | Consistent | sp² to sp³ hybridization change |
| ²H KIE at C-2 | 1.02 ± 0.01 (None) | Consistent | No significant bond breaking/formation |
Molecular Dynamics Simulations to Explore Isotopic Influence on Molecular Interactions and Conformations
While quantum mechanics focuses on electronic structure and reactivity, molecular dynamics (MD) simulations are employed to study the influence of isotopic substitution on the dynamic behavior of molecules, including their conformations and intermolecular interactions. The substitution of hydrogen with deuterium can lead to subtle changes in noncovalent interactions such as van der Waals forces and hydrogen bonding. nih.govresearchgate.net
Deuterium is slightly smaller and its bonds are less polarizable than those of protium. nih.gov These differences, though minor, can alter the collective behavior of molecules in condensed phases. MD simulations can model these subtle effects over time, providing insights into how this compound might pack in a crystal lattice or interact with a solvent differently than its non-deuterated counterpart. For example, studies on related systems have used MD simulations to understand the adsorption and diffusion of molecules on surfaces, a process sensitive to intermolecular forces. researchgate.net
For this compound, MD simulations could predict changes in its binding affinity to biological macromolecules or its solubility in various solvents. These simulations track the trajectories of atoms and molecules, allowing for the calculation of thermodynamic properties like the free energy of binding or solvation, which are influenced by the isotopic composition. nih.gov
Density Functional Theory (DFT) Studies for Predicting Spectroscopic Signatures of this compound
Density Functional Theory (DFT) is a highly accurate and widely used computational method for predicting the spectroscopic properties of molecules. rsc.orgnih.gov For this compound, DFT calculations are invaluable for predicting how deuteration will affect its various spectra, including NMR, infrared (IR), Raman, and near-edge X-ray absorption fine-structure (NEXAFS). nih.govcnr.it
The most dramatic effect of deuteration is observed in vibrational spectra (IR and Raman). The frequency of a vibrational mode is dependent on the masses of the vibrating atoms. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly lowers the frequency of stretching and bending modes involving these atoms. DFT calculations can predict these isotopic shifts with high accuracy, aiding in the assignment of complex experimental spectra. eurekaselect.commdpi.com
In the realm of electronic spectroscopy, DFT and its time-dependent extension (TD-DFT) can be used to calculate the energies of molecular orbitals and predict electronic transitions, such as those observed in UV-Visible and NEXAFS spectra. nih.govcnr.itmdpi.com Studies on benzo[b]thiophene have shown that theoretical calculations can successfully assign spectral features to specific electronic transitions, such as those from carbon 1s or sulfur 2p core orbitals to unoccupied π* or σ* orbitals. nih.govcnr.it While the electronic structure is less affected by deuteration than vibrational properties, subtle changes can still be predicted and analyzed using DFT. Similarly, NMR chemical shifts can be estimated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. eurekaselect.com
| Spectroscopic Technique | Predicted Property | Effect of Deuteration |
| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies and intensities | Significant frequency shifts to lower wavenumbers for C-D modes vs. C-H modes. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹³C, ²H) and coupling constants | Minor changes in ¹³C chemical shifts (isotope effect); ²H NMR replaces ¹H NMR. |
| NEXAFS / XPS | Core-level binding energies and electronic transitions | Minimal changes in electronic transition energies, reflecting conservation of electronic structure. |
Computational Design and Prediction of Deuteration Selectivity
Computational methods are instrumental in predicting the regioselectivity of deuteration reactions. The direct hydrogen-isotope exchange (HIE) on an aromatic core like benzo[b]thiophene is often catalyzed, and the position of deuteration depends on the reaction mechanism and the catalyst used. acs.org Theoretical calculations can model the reaction pathways for deuterium incorporation at different positions, predicting which site is kinetically or thermodynamically favored.
Studies on the H/D exchange of benzo[b]thiophene have shown that different catalytic systems direct deuteration to specific positions. For instance, base-catalyzed exchange on a ruthenium-complexed benzo[b]thiophene occurs at the C2 and C7 positions. osti.gov In contrast, heterogeneous catalysts used in hydrodesulfurization (HDS) promote exchange at the C2 and C3 positions. osti.govmdpi.com
More recent research has utilized computational analysis to understand the site-selectivity in palladium-catalyzed C-H activation reactions. rsc.org DFT calculations can determine the activation energies for C-H bond cleavage at each position of the benzo[b]thiophene ring. These calculations often reveal that the C2 position is the most acidic and kinetically favored site for metalation, a prediction that aligns with many experimental observations where C2-arylation or deuteration is preferred. rsc.org By modeling intermediates and transition states, computational chemistry can guide the rational design of catalysts and reaction conditions to achieve highly selective deuteration of specific sites on the benzo[b]thiophene molecule. rsc.org
Research on Environmental Fate and Degradation Pathways Involving Deuterated Analogues
Application of Benzo[b]thiophene-D6 as a Tracer for Environmental Transformation Studies
The fundamental principle behind using this compound as a tracer lies in the near-identical physicochemical properties it shares with the parent compound, Benzo[b]thiophene. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that behaves almost identically in environmental processes such as sorption to soil particles, volatilization, and transport. However, this isotopic labeling creates a distinct mass difference that is easily detectable by mass spectrometry.
In a typical environmental transformation study, a known quantity of this compound is introduced, or "spiked," into an environmental matrix such as soil, sediment, or a water sample that contains the non-deuterated target analyte. reading.ac.uk This spiked sample is then subjected to conditions that simulate natural environmental processes, such as exposure to sunlight, microbial activity, or chemical oxidants. nih.gov Over time, subsamples are collected and analyzed. Because the deuterated and non-deuterated compounds exhibit similar fate and transport characteristics, the recovery of this compound provides a precise measure of the analyte lost during the extraction and analytical procedures, allowing for accurate quantification of the native compound's degradation. dcu.ie
This approach, known as the isotope dilution method, is a cornerstone of robust environmental analysis. epa.gov It corrects for matrix interferences and variations in extraction efficiency, which are significant challenges in complex samples like soil and sludge. epa.gov The use of deuterated PAHs has been instrumental in studies investigating the environmental aging of these contaminants on soot particles and in validating chemical extraction methods designed to predict their bioavailability. reading.ac.uknih.gov
Table 1: Key Properties of this compound for Use as an Environmental Tracer
| Property | Rationale for Tracer Application | Supporting Research Context |
| Isotopic Stability | Deuterium is a stable, non-radioactive isotope, making it safe for laboratory and controlled field experiments without radiological concerns. | Stable isotopes are widely used in environmental and metabolic studies. tib.eu |
| Identical Chemical Behavior | Exhibits nearly identical sorption, partitioning, and reactivity as the non-deuterated Benzo[b]thiophene. | Studies on deuterated PAHs confirm their similar fate to undeuterated analogues in soil. reading.ac.uk |
| Distinct Mass Signature | The mass difference (6 atomic mass units) allows for unambiguous differentiation from the native compound by mass spectrometry. | Isotope dilution GC-MS is a standard EPA method for analyzing semivolatile organic compounds. epa.gov |
| Correction for Analyte Loss | Serves as a surrogate standard to accurately quantify the recovery of the target analyte during sample preparation and analysis. dcu.ie | This corrects for losses during extraction, cleanup, and instrumental analysis, improving data accuracy. nih.gov |
Mechanistic Investigations of Biotic and Abiotic Degradation Processes Using Deuterium Tracking
Understanding the precise mechanisms by which compounds like Benzo[b]thiophene break down is essential for predicting their environmental persistence and designing effective bioremediation technologies. Deuterium tracking with this compound offers a powerful method for elucidating these degradation pathways.
Biotic Degradation: Microbial degradation is a primary route for the removal of heterocyclic aromatic compounds from the environment. Certain bacteria, such as Pseudomonas species, have been shown to degrade Benzo[b]thiophene. nih.govscience.gov These organisms typically employ dioxygenase enzymes to initiate the breakdown process by attacking the aromatic ring.
By using this compound, researchers can pinpoint the initial site of enzymatic attack. If a specific deuterium atom is lost and replaced by a hydroxyl group in a metabolite, it provides direct evidence of the position where the enzyme acted. This is a classic application of the kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond is typically slower than breaking a carbon-hydrogen (C-H) bond. Observing the specific metabolites formed from the D6-analogue can help map the entire catabolic pathway. asm.org For instance, the formation of deuterated dihydrodiol metabolites would confirm a specific dioxygenase-mediated pathway.
Abiotic Degradation: Abiotic processes, such as photolysis (breakdown by sunlight) and oxidation by reactive chemical species in the environment, also contribute to the transformation of Benzo[b]thiophene. Mechanistic studies on the direct arylation of thiophenes have utilized deuterium labeling to provide kinetic evidence for specific reaction pathways, such as a Heck-type mechanism. acs.org Similarly, experiments examining the synthesis of Benzo[b]thiophenes from arynes have used deuterated solvents and starting materials to probe the source of protons in the reaction sequence, helping to confirm the proposed mechanism. rsc.org This same principle can be applied to degradation studies. By exposing this compound to simulated sunlight or chemical oxidants and analyzing the deuterated transformation products, the specific chemical reactions governing its abiotic decay can be determined.
Table 2: Hypothetical Degradation Products and Mechanistic Insights from this compound Tracking
| Degradation Process | Potential Deuterated Product(s) | Mechanistic Insight Provided |
| Bacterial Dioxygenation | Deuterated Benzo[b]thiophene-dihydrodiol | Confirms the specific ring positions targeted by dioxygenase enzymes. asm.org |
| Bacterial Monooxygenation | Deuterated Benzo[b]thiophene-S-oxide | Indicates oxidation at the sulfur heteroatom, a known microbial detoxification pathway. |
| Photodegradation | Deuterated ring-cleavage products (e.g., deuterated mercaptophenyl derivatives) | Elucidates the photochemical reaction pathway and identifies light-sensitive bonds. |
| Chemical Oxidation | Deuterated Benzo[b]thiophene sulfone (1,1-dioxide) | Reveals the susceptibility of the sulfur atom to chemical oxidants in the environment. |
Development of Analytical Protocols for Deuterated Benzo[b]thiophene in Environmental Samples
The accurate detection and quantification of this compound in complex environmental matrices requires sophisticated and highly specific analytical protocols. The gold standard for this type of analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS). cdc.gov
The analytical workflow generally involves several key steps:
Extraction: The first step is to remove the analytes from the sample matrix (e.g., soil, water). Common techniques include Soxhlet extraction, pressurized fluid extraction (PFE), or solid-phase extraction (SPE) using appropriate solvents like dichloromethane (B109758) or hexane. nih.govdcu.ie
Cleanup and Fractionation: Crude extracts often contain a multitude of co-extracted compounds that can interfere with analysis. Column chromatography using materials like silica (B1680970) or alumina (B75360) is employed to clean the extract and isolate the fraction containing the PAHs and related compounds. nih.govcdc.gov
Instrumental Analysis (GC-MS): The cleaned extract is injected into a gas chromatograph. The GC separates the individual compounds based on their boiling points and interaction with the capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. In this mode, the instrument is set to detect only the specific molecular ions corresponding to Benzo[b]thiophene (m/z 134) and this compound (m/z 140). This high degree of specificity allows for the detection and quantification of the target compounds at very low concentrations (parts-per-billion or lower), even in the presence of a complex mixture of other chemicals. cdc.gov The development of advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) further enhances the ability to separate and identify compounds in highly complex samples like petroleum products or coal tar. umweltbundesamt.de
Table 3: Example Analytical Protocol Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of volatile and semi-volatile compounds. epa.gov |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of isomeric and related compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. |
| Temperature Program | Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Optimizes separation of compounds with a range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust method for creating reproducible fragmentation patterns. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for target compounds. umweltbundesamt.de |
| Target Ions (m/z) | Benzo[b]thiophene: 134; this compound: 140 | Specific mass-to-charge ratios for quantifying the native and deuterated compounds. |
Future Directions and Emerging Research Avenues for Benzo B Thiophene D6
Development of Next-Generation Catalytic Systems for Ultra-Selective Deuteration
The synthesis of precisely deuterated molecules is paramount for their effective application. Traditional methods for deuterium (B1214612) labeling often require harsh conditions and can result in low selectivity. rsc.org Consequently, a major research thrust is the development of sophisticated catalytic systems that enable the highly selective deuteration of the benzo[b]thiophene scaffold.
Recent advancements have seen the emergence of transition metal catalysts, particularly those based on iridium and silver, as powerful tools for hydrogen isotope exchange (HIE) reactions. nih.govacs.org Iridium(I) complexes, for instance, have demonstrated high activity for the selective deuteration of N-heterocycles and can be applied to substrates like benzo[b]thiophene. acs.org Supported iridium nanoparticles are also being explored as a new class of H/D exchange catalysts that offer high chemo- and regioselectivity under mild conditions, using sources like deuterated benzene (B151609) (C6D6). chemrxiv.org These systems can achieve selective deuteration at specific positions, avoiding common side reactions. chemrxiv.org
Silver-catalyzed H/D exchange reactions have shown remarkable promise for the selective deuteration of thiophene (B33073) rings without the need for directing groups. rsc.org A phosphine-ligated, silver-carbonate complex has been shown to catalyze the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles, including benzo[b]thiophene, using deuterated methanol (B129727) (CH3OD) as a cost-effective deuterium source. nih.govescholarship.org These reactions tolerate a wide array of functional groups and can proceed in various solvents. nih.govescholarship.org A key finding is the ability of these silver catalysts to selectively introduce deuterium at the β-position of the thiophene ring. rsc.org
The development of these next-generation catalysts is driven by the need for operational simplicity, broad functional group tolerance, and high isotopic incorporation. rsc.orgmarquette.edu Future research will likely focus on creating even more robust and selective catalysts, potentially through the exploration of other 3d metals, and expanding the scope of deuterium sources beyond expensive D2 gas to more accessible alternatives like D2O and deuterated solvents. rsc.orgbeilstein-journals.org
Table 1: Catalytic Systems for Selective Deuteration of Benzo[b]thiophene and Related Heterocycles
| Catalyst System | Deuterium Source | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Phosphine-ligated Ag₂CO₃ | CH₃OD | No directing group required; tolerates various functional groups. | Site-selective at the most acidic C-H bond. | escholarship.org, nih.gov |
| Silver Catalyst | D₂O | Operates in open air; good functional group tolerance. | Selective introduction of deuterium at the β-position of the thiophene ring. | rsc.org |
| Iridium(I) NHC/Phosphine (B1218219) | D₂ | High activity; mild conditions. | Selective C2 deuteration of acyl-protected indoles. | acs.org |
| Supported Iridium Nanoparticles | C₆D₆ | Mild conditions; avoids side reactions. | Selective at para- and meta-C(sp²)-H bonds. | chemrxiv.org |
Integration of Benzo[b]thiophene-D6 into Advanced Isotopic Probing Techniques
Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms and tracking metabolic pathways. acs.orgnih.govnih.gov this compound serves as an ideal probe for such studies due to the distinct mass and spectroscopic signature of deuterium.
One of the primary applications is in the determination of kinetic isotope effects (KIEs). The KIE, which is the ratio of the rate constant of a reaction with the light isotope (H) to that with the heavy isotope (D), provides critical information about the rate-determining step of a reaction. tandfonline.com Mechanistic studies on the silver-catalyzed C-H deuteration of benzo[b]thiophene measured a large primary KIE of 4.8 ± 0.3, strongly suggesting that the C–H bond cleavage occurs during the rate-determining step. escholarship.org Such experiments are crucial for optimizing catalytic reactions and understanding fundamental chemical transformations. acs.org
Beyond mechanistic elucidation in synthetic chemistry, deuterated compounds are invaluable in stable isotope probing (SIP) within biological and environmental sciences. nih.govnau.edu SIP techniques involve introducing a substrate labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) into an environment and tracking its incorporation into microbial biomass, such as DNA, RNA, or lipids. nih.govnau.edu While less common than ¹³C or ¹⁵N labeling, deuterium labeling with heavy water (D₂O) can be used to assess all active microbes in a community, as water is universally required for growth. nih.gov By using a deuterated contaminant like this compound, researchers could potentially identify specific microorganisms responsible for its degradation in complex environmental samples, such as contaminated soils or sediments.
Future research will focus on integrating this compound into more sophisticated multi-isotope labeling experiments. nih.gov For example, combining deuterium labeling with ¹³C labeling could provide a more detailed picture of the metabolic fate of both the carbon skeleton and specific hydrogen atoms of the molecule. nih.gov The development of high-resolution analytical techniques, such as nano-liquid chromatography coupled with mass spectrometry, will further enhance the ability to detect and quantify the incorporation of deuterium into biomolecules. researchgate.net
Exploration of this compound in Material Science for Tuned Optoelectronic Properties
Benzo[b]thiophene and its derivatives are a significant class of compounds in materials science, serving as building blocks for organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ajol.infochim.itresearchgate.net The electronic and optical properties of these materials are highly dependent on their molecular structure and intermolecular interactions. researchgate.net The substitution of hydrogen with deuterium in this compound presents a subtle yet powerful strategy for tuning these properties.
The stronger C-D bond can lead to enhanced photostability and thermal stability in organic electronic devices. Furthermore, deuteration can influence the vibrational modes of the molecule, which can in turn affect non-radiative decay pathways for excited states. This can potentially lead to improved fluorescence quantum yields and longer excited-state lifetimes, which are desirable properties for OLEDs.
Research on thiophene-based materials has shown that structural modifications, such as fusing additional rings, can significantly alter their optoelectronic characteristics, including the energy gap (ΔE) and maximum absorption wavelength. researchgate.netrsc.org For instance, fusing a thiophene ring to a quinoxaline (B1680401) unit can cause a significant bathochromic (red) shift in the absorption spectrum. researchgate.net While direct studies on the optoelectronic effects of deuterating the benzo[b]thiophene core are emerging, it is hypothesized that such isotopic substitution could fine-tune the charge transport and photophysical properties. rsc.org The modification of electron-donating or -withdrawing substituents on the benzo[b]thiophene ring is a known strategy to modulate photochromic and absorption properties. rsc.org Deuteration offers a more subtle, non-electronic method to achieve similar fine-tuning.
Future research will involve the synthesis of specific deuterated benzo[b]thiophene derivatives and a systematic investigation of their performance in electronic devices. This will include measuring key parameters like charge carrier mobility, photoluminescence efficiency, and device stability, and comparing them to their non-deuterated counterparts. Such studies will provide valuable insights into the structure-property relationships of these materials and could lead to the development of more efficient and durable organic electronics. nih.gov
Table 2: Optoelectronic Properties of Benzo[b]thiophene-Based Materials
| Compound Type | Key Property | Observation | Application | Reference |
|---|---|---|---|---|
| Thiophene Derivatives | Optoelectronic Properties | Used as materials for electroluminescence, organic semiconductors, and OLEDs. | Material Science | ajol.info |
| D-A-D structures with Thiophene | Intramolecular Charge Transfer (ICT) | Fusing a thiophene ring enhances ICT and expands the absorption spectrum. | Organic Solar Cells | researchgate.net |
| Benzo[b]thiophene-1,1-dioxide DAEs | Photochromism | Substituents on the thiophene ring affect absorption and cyclization quantum yield. | Molecular Switches | rsc.org |
| Fused Benzothiophene Dioxide | Energy Gap (Eg) | Structural manipulation of terminal acceptors tunes the band gap. | Organic Solar Cells | rsc.org |
Interdisciplinary Applications of Deuterated Benzo[b]thiophene in Analytical and Spectroscopic Research
The unique physical properties of deuterium make this compound a valuable tool in various analytical and spectroscopic techniques, bridging chemistry, physics, and biology. acs.org
In mass spectrometry (MS) , deuterated compounds are widely used as internal standards for quantitative analysis. acs.org Because this compound is chemically identical to its hydrogenous counterpart but has a different mass, it can be added to a complex sample in a known quantity. By comparing the MS signal of the analyte to the signal of the deuterated standard, precise quantification can be achieved, compensating for sample loss during preparation or variations in instrument response. thapar.edu
In Nuclear Magnetic Resonance (NMR) spectroscopy , deuteration is a powerful tool for simplifying complex spectra. mjpru.ac.in The ¹H NMR spectrum of benzo[b]thiophene can be simplified by selective deuteration, which removes specific proton signals and their associated couplings. Conversely, ²H (deuterium) NMR can be used to directly probe the deuterated sites. This is particularly useful in structural elucidation and for studying molecular dynamics. mjpru.ac.in
In infrared (IR) and Raman spectroscopy , the C-D bond exhibits characteristic stretching and bending vibrations at lower frequencies than the corresponding C-H bonds. researchgate.net For instance, infrared emission from deuterated polycyclic aromatic hydrocarbons (PAHs) has been detected in interstellar space, with characteristic bands for C-D stretching modes observed around 4.4 µm and 4.65 µm. researchgate.netastrobiology.com The study of these specific vibrational bands in this compound can provide detailed information about its molecular structure, conformation, and environment. This has applications ranging from fundamental chemical physics to the analysis of complex materials. researchgate.net
Future directions in this area include the use of this compound as a probe in advanced spectroscopic techniques. This could involve two-dimensional IR spectroscopy to study ultrafast molecular dynamics or using it as a tracer in hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) for metabolomics research. researchgate.netgitam.edu The development of new analytical methods that exploit the unique properties of deuterated compounds will continue to expand the interdisciplinary utility of molecules like this compound. researchgate.net
Table 3: Interdisciplinary Applications and Relevant Spectroscopic Data
| Technique | Application of Deuteration | Relevant Data/Observation | Reference |
|---|---|---|---|
| Mass Spectrometry | Internal standard for quantification. | Distinguishable by mass-to-charge ratio. | acs.org, thapar.edu |
| NMR Spectroscopy | Simplification of ¹H spectra; structural elucidation. | Absence of ¹H signals at deuterated positions; ²H NMR signal detection. | mjpru.ac.in |
| Infrared Spectroscopy | Probing C-D bonds; identifying deuterated species. | Aromatic C-D stretch observed near 4.4 µm; Aliphatic C-D stretch near 4.65 µm. | researchgate.net, astrobiology.com |
Q & A
Q. What are the primary synthetic routes for preparing Benzo[b]thiophene-D6, and how can isotopic purity be ensured?
this compound is typically synthesized via deuteration of the parent compound using deuterated reagents (e.g., D2O or deuterated acids). A one-pot method involving selective deuteration at specific positions can minimize side reactions. For isotopic purity (>99%), purification via column chromatography or recrystallization in deuterated solvents (e.g., DMSO-d6) is recommended. Characterization by [1]H/[2]H NMR and high-resolution mass spectrometry (HRMS) is critical to confirm deuteration efficiency .
Q. How do solvent properties influence the solubility of this compound in experimental setups?
Solubility varies with solvent polarity and deuterium content. This compound is highly soluble in non-polar deuterated solvents (e.g., CDCl3) but less so in polar solvents like D2O. For kinetic studies, solvent deuteration must align with reaction conditions to avoid isotopic dilution. Solubility testing via UV-Vis spectroscopy or gravimetric analysis in target solvents (e.g., DCM, THF-d8) is advised .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use fume hoods for synthesis and handling to avoid inhalation of volatile deuterated intermediates. Dust control via HEPA-filtered vacuums and containment in labeled containers is critical. Refer to Chemical Hygiene Plans for spill management and waste disposal, particularly for deuterated byproducts .
Advanced Research Questions
Q. How can oxidation potentials and frontier molecular orbitals predict the reactivity of this compound in DDQ-mediated coupling reactions?
The oxidative coupling of deuterated benzo[b]thiophenes depends on the substrate’s oxidation potential (Eox) and HOMO/SOMO alignment. For example, substrates with Eox < 1.3 V (vs. SCE) undergo efficient DDQ-mediated 3,3’-coupling. Computational modeling (DFT) of frontier orbitals identifies reactive sites: C3 positions with high HOMO density favor nucleophilic attack. Validate predictions via cyclic voltammetry and EPR spectroscopy to detect radical intermediates .
Q. What isotopic effects arise when using this compound in kinetic studies of enzyme-catalyzed reactions?
Deuteration alters reaction kinetics via primary isotopic effects (e.g., C-D bond cleavage slower than C-H). In cytochrome P450 assays, monitor metabolic pathways using LC-MS with deuterium-labeled metabolites. Compare kH/kD ratios to identify rate-limiting steps. Control for solvent isotope effects by using matched deuterated/non-deuterated buffers .
Q. How can contradictory data on this compound’s stability under acidic conditions be resolved?
Stability discrepancies often stem from acid concentration and deuteration level. For example, in 1 M DCl, this compound degrades <5% over 24 hours, but in 3 M HCl, decomposition exceeds 20%. Use [19]F NMR (if fluorine tags are present) or isotope-ratio MS to track degradation. Optimize conditions using Design of Experiments (DoE) to balance reaction efficiency and stability .
Q. What computational strategies are effective for modeling isotopic perturbations in this compound’s NMR spectra?
Density Functional Theory (DFT) with isotopic substitution parameters (e.g., B3LYP/6-311+G(d,p)) predicts [1]H/[2]H NMR chemical shifts. Compare simulated spectra with experimental data to validate deuteration sites. Software like Gaussian or ORCA can model deuterium-induced shielding effects, aiding assignments in complex mixtures .
Methodological Notes
- Data Contradiction Analysis : When reaction yields vary, cross-check deuteration levels (via HRMS) and solvent isotopic purity. For example, trace H2O in CDCl3 can protonate intermediates, altering pathways .
- Experimental Design : Use deuterium-labeled internal standards in LC-MS to quantify trace metabolites. For coupling reactions, optimize DDQ stoichiometry (1.2–1.5 equiv.) and acid additives (e.g., MsOH) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
